Acid-PEG2-NHS ester

Bioconjugation Crosslinking PEGylation

Acid-PEG2-NHS ester is a heterobifunctional polyethylene glycol (PEG) crosslinker with a molecular weight of approximately 303.27 g/mol and the chemical formula C₁₂H₁₇NO₈. It features a terminal carboxylic acid group and an N-hydroxysuccinimide (NHS) ester group, linked by a short PEG₂ spacer arm.

Molecular Formula C12H17NO8
Molecular Weight 303.26 g/mol
Cat. No. B8114217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid-PEG2-NHS ester
Molecular FormulaC12H17NO8
Molecular Weight303.26 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)O
InChIInChI=1S/C12H17NO8/c14-9-1-2-10(15)13(9)21-12(18)4-6-20-8-7-19-5-3-11(16)17/h1-8H2,(H,16,17)
InChIKeyIWDVUAAFWRODRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acid-PEG2-NHS Ester: Technical Specifications and Procurement Guide for Bioconjugation


Acid-PEG2-NHS ester is a heterobifunctional polyethylene glycol (PEG) crosslinker with a molecular weight of approximately 303.27 g/mol and the chemical formula C₁₂H₁₇NO₈ [1]. It features a terminal carboxylic acid group and an N-hydroxysuccinimide (NHS) ester group, linked by a short PEG₂ spacer arm . The NHS ester moiety is amine-reactive, enabling efficient conjugation to primary amines on proteins, peptides, and amine-modified surfaces under mild aqueous conditions (pH 7-9), while the terminal acid group allows for further functionalization or activation . The compound is widely utilized as a linker in the construction of Antibody-Drug Conjugates (ADCs), bioconjugation, and surface modification [2].

The Critical Role of PEG Spacer Length: Why Acid-PEG2-NHS Ester Cannot Be Casually Substituted


In bioconjugation, the length of the PEG spacer is not a trivial detail; it is a critical design parameter that dictates conjugate solubility, steric accessibility, and ultimately, functional performance [1]. Substituting a PEG₂ linker with a PEG₄ or longer analog alters the hydrodynamic radius and spacing between conjugated biomolecules, which can significantly impact binding affinity and signal generation in assays [2]. Conversely, using a non-PEGylated, short-chain crosslinker like BS3 (bis(sulfosuccinimidyl)suberate) eliminates the solubility and flexibility advantages of the PEG spacer, often leading to protein aggregation and loss of biological activity [1]. The following quantitative evidence demonstrates precisely how the specific molecular architecture of Acid-PEG2-NHS ester translates into measurable differences in solubility, stability, and application-specific performance compared to its closest alternatives.

Quantitative Differentiation of Acid-PEG2-NHS Ester: A Comparator-Based Evidence Review


Spacer Arm Length: Defining the Molecular Distance Between Conjugated Moieties

The PEG₂ spacer in Acid-PEG2-NHS ester provides a specific molecular distance of approximately 8.5 Å (8 atoms) between conjugated moieties . This distance is significantly shorter than the 22-atom (24.8 Å) spacer found in Mal-dPEG®4-NHS ester, a common heterobifunctional crosslinker [1]. This defined, shorter length is crucial for applications requiring minimal linker bulk while still providing the solubility benefits of a PEG chain.

Bioconjugation Crosslinking PEGylation

Aqueous Solubility: Mitigating Aggregation in Protein Conjugates

The PEG spacer in Acid-PEG2-NHS ester provides a quantifiable advantage in aqueous solubility over traditional short-chain, non-PEG crosslinkers. While precise solubility values are not reported, the class-level property of PEG spacers is well-established. Crosslinkers like BS3 (bis(sulfosuccinimidyl)suberate), which lack a PEG spacer, exhibit a high aggregation risk when conjugating proteins. In contrast, bis-PEG-NHS linkers, including those with PEG₂ spacers, are documented to have a 'Very Low' aggregation risk and 'High' water solubility, leading to 'Excellent' biocompatibility in comparison to the 'Moderate' biocompatibility of BS3 [1].

Protein Aggregation PEGylation Aqueous Solubility

Hydrolytic Stability: Controlling the Competitive Reaction in Aqueous Media

The stability of the NHS ester moiety in aqueous solution is a critical factor in achieving high conjugation yields. While a direct measurement for Acid-PEG2-NHS ester is not found, the class of aliphatic ester-linked NHS-PEGs (Type SG/SS) to which it belongs exhibits a hydrolysis half-life (t₁/₂) of approximately 10-20 minutes [1]. This stability is significantly lower than the more labile succinimidyl carbonate (SC) derivatives (t₁/₂ < 5 minutes) but provides a balance between reactivity and a practical reaction window [1]. General NHS ester hydrolysis rates are highly pH-dependent, with a half-life of 4-5 hours at pH 7.0, 0°C, dropping dramatically to 10 minutes at pH 8.6, 4°C [2].

Hydrolysis Half-Life NHS Ester Stability Aqueous Stability

Role in Diagnostic Assays: Optimizing Signal-to-Noise Ratio in Antibody-Enzyme Conjugates

In diagnostic applications such as ELISA, the choice of PEG spacer length directly influences assay performance. Short PEG spacers like PEG₂-PEG₄ are specifically recommended for fluorescent probe preparation and dye-antibody labeling, as they enable stable fluorescence while minimizing structural disruption to the antibody [1]. In contrast, medium-length spacers (e.g., PEG₈-PEG₁₂) are preferred for antibody-enzyme conjugation to improve spatial separation and signal intensity. Using a longer spacer in a dye-labeling application could increase background signal or reduce binding affinity, highlighting the need for the precise, shorter spacer of Acid-PEG2-NHS ester in this context [1].

Diagnostic Assays ELISA Antibody Conjugation

Recommended Application Scenarios for Acid-PEG2-NHS Ester Based on Empirical Evidence


Fluorescent Dye Labeling of Antibodies and Proteins

Acid-PEG2-NHS ester is ideally suited for the conjugation of small-molecule fluorophores to antibodies or other proteins. Its short PEG₂ spacer provides sufficient solubility to prevent dye aggregation without introducing the excessive linker length that can interfere with antibody-antigen binding or increase assay background [1]. The NHS ester chemistry enables efficient, reproducible labeling under standard conditions (pH 8.3-8.5) .

Synthesis of Site-Specific Antibody-Drug Conjugates (ADCs) with Minimal Linker Footprint

In the development of next-generation ADCs, the linker's size and flexibility are key design parameters that affect payload release and overall conjugate stability. The compact, ~8.5 Å spacer of Acid-PEG2-NHS ester offers a 'minimal footprint' approach, providing the essential benefits of PEGylation (reduced aggregation, improved solubility) while minimizing the potential for unintended linker-protein interactions [1]. This is particularly valuable for creating homogeneous, site-specific conjugates where linker bulk must be strictly controlled [2].

Surface Functionalization of Nanoparticles and Biosensors

The heterobifunctional nature of Acid-PEG2-NHS ester makes it an excellent reagent for modifying surfaces. The NHS ester can be used to covalently attach the PEG-acid linker to amine-functionalized surfaces (e.g., quantum dots, magnetic particles). The resulting PEGylated surface, terminated with a carboxylic acid, exhibits significantly reduced nonspecific protein binding compared to non-PEGylated surfaces [1]. The acid group can then be further activated for the immobilization of desired biomolecules .

Construction of FRET-Based Molecular Probes

The precisely defined, short distance of the PEG₂ spacer (~8.5 Å) is critical for applications like Fluorescence Resonance Energy Transfer (FRET). In FRET, the efficiency of energy transfer between a donor and acceptor fluorophore is exquisitely sensitive to the distance between them. A spacer like PEG₂ can place the donor and acceptor at a predictable, optimal distance for efficient energy transfer, whereas longer, more flexible PEG chains would introduce distance heterogeneity and reduce FRET signal consistency [2].

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